molecular formula C12H16O5 B13639912 3-(2,4,5-Trimethoxy-phenyl)-propionic acid

3-(2,4,5-Trimethoxy-phenyl)-propionic acid

Katalognummer: B13639912
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: UGHPWKLKDZLPNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4,5-Trimethoxyphenyl)propanoic acid is a monocarboxylic acid consisting of propanoic acid having a 2,4,5-trimethoxyphenyl substituent at the 3-position. This compound is found in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .

Vorbereitungsmethoden

The synthesis of 3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-(2,4,5-Trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2,4,5-Trimethoxyphenyl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, capable of donating a proton to an acceptor. This property allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

3-(2,4,5-Trimethoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

    3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound has methoxy groups at the 3, 4, and 5 positions instead of the 2, 4, and 5 positions. It exhibits similar chemical properties but may have different biological activities.

    3-(2,3,4-Trimethoxyphenyl)propanoic acid: This compound has methoxy groups at the 2, 3, and 4 positions.

The uniqueness of 3-(2,4,5-trimethoxyphenyl)propanoic acid lies in its specific substitution pattern, which influences its chemical reactivity and biological activities.

Eigenschaften

Molekularformel

C12H16O5

Molekulargewicht

240.25 g/mol

IUPAC-Name

3-(2,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI-Schlüssel

UGHPWKLKDZLPNM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1CCC(=O)O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.